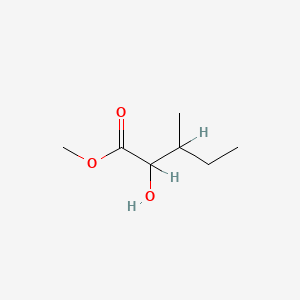

Methyl 2-hydroxy-3-methylpentanoate

Descripción general

Descripción

. It is a branched-chain fatty acid ester that is often used in various chemical and industrial applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-3-methylpentanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxy-3-methylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-hydroxy-3-methylpentanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alcohols.

Substitution: Results in the formation of new esters or amides.

Aplicaciones Científicas De Investigación

Chemistry

Methyl 2-hydroxy-3-methylpentanoate serves as a building block in organic synthesis . It can undergo various chemical reactions, including:

- Oxidation : Converts to ketones or carboxylic acids.

- Reduction : Yields alcohols using reducing agents like lithium aluminum hydride (LiAlH).

- Substitution Reactions : Participates in nucleophilic substitutions that can replace the ester group with other functional groups.

These reactions make it valuable for developing new compounds in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its role in metabolic pathways. It may act as a substrate for enzymes involved in fatty acid metabolism and has potential implications in:

- Metabolic Studies : Investigating its influence on lipid metabolism and energy production.

- Biological Activity : Exhibiting antimicrobial properties that could be harnessed for health-related applications.

Medicine

The compound is being investigated for its potential therapeutic properties. Its antioxidant capabilities suggest applications in developing supplements aimed at combating oxidative stress-related diseases. Additionally, it may serve as an intermediate in synthesizing pharmaceuticals that target specific metabolic disorders.

Industry

In industrial applications, this compound is utilized for:

- Flavor and Fragrance Production : Its unique properties make it suitable for creating flavors and fragrances in food and cosmetic products.

- Solvent Applications : Used as a solvent in various chemical processes due to its favorable solubility characteristics.

Case Studies

-

Antimicrobial Properties :

- A study demonstrated that this compound exhibited significant antimicrobial activity against various pathogens, suggesting its potential as a natural preservative in the food industry.

- Pharmaceutical Development :

-

Agricultural Applications :

- Investigations into its biopesticide properties revealed efficacy against specific fungal pathogens, supporting sustainable agricultural practices.

Mecanismo De Acción

The mechanism of action of methyl 2-hydroxy-3-methylpentanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in fatty acid metabolism. The ester group can be hydrolyzed to release the corresponding acid, which can then participate in various metabolic processes .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 3-hydroxy-2-methylpentanoate: Another ester with a similar structure but different positional isomerism.

Ethyl 2-hydroxy-3-methylpentanoate: An ethyl ester variant with similar chemical properties.

Uniqueness

Methyl 2-hydroxy-3-methylpentanoate is unique due to its specific branching and functional groups, which confer distinct reactivity and properties compared to its isomers and analogs. This uniqueness makes it valuable in specialized applications where specific reactivity is required .

Actividad Biológica

Methyl 2-hydroxy-3-methylpentanoate, also known as methyl 2-hydroxy-3-methylvalerate, is an organic compound with significant biological activity. This article explores its properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

- Chemical Formula : C7H14O3

- Molecular Weight : 146.18 g/mol

- IUPAC Name : Methyl (2R,3R)-2-hydroxy-3-methylpentanoate

- CAS Number : 488-15-3

Biological Activity

This compound exhibits various biological activities that have been documented in scientific literature. Its primary activities include:

- Antimicrobial Properties : Studies have shown that this compound has antimicrobial effects against a range of bacteria and fungi. It acts by disrupting cell membrane integrity and inhibiting essential cellular processes.

- Antioxidant Activity : this compound demonstrates significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in biological systems. This activity is crucial for protecting cells from damage associated with aging and various diseases.

- Metabolic Role : This compound is a metabolite derived from the amino acid L-isoleucine. Its presence in metabolic pathways indicates a role in energy production and nutrient metabolism, particularly in muscle tissues.

The biological mechanisms through which this compound exerts its effects include:

- Cell Membrane Disruption : By integrating into the lipid bilayer of microbial cells, it alters membrane fluidity and permeability, leading to cell lysis.

- Metal Ion Chelation : The compound can bind metal ions essential for microbial growth, thus inhibiting their proliferation.

Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of conventional antibiotics, suggesting its potential as a natural preservative in food products .

Antioxidant Properties

Research highlighted in Food Chemistry indicated that this compound showed a high capacity to scavenge DPPH radicals, with an IC50 value comparable to well-known antioxidants like ascorbic acid. This suggests its utility in functional food formulations aimed at enhancing health benefits .

Applications

- Food Industry : Due to its antimicrobial properties, this compound can be used as a natural preservative to extend shelf life and enhance food safety.

- Pharmaceuticals : Its antioxidant properties make it a candidate for developing supplements aimed at combating oxidative stress-related diseases.

- Agriculture : The compound's ability to inhibit pathogens suggests potential applications as a biopesticide or fungicide in sustainable agricultural practices.

Propiedades

IUPAC Name |

methyl 2-hydroxy-3-methylpentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-4-5(2)6(8)7(9)10-3/h5-6,8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXGUAUSWWFHOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334542 | |

| Record name | Methyl 2-hydroxy-3-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41654-19-7 | |

| Record name | Methyl 2-hydroxy-3-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Methyl 2-hydroxy-3-methylpentanoate in the context of fruit flavor?

A: this compound contributes significantly to the aroma profile of certain fruits. For instance, it is a key volatile component in rambai fruit ( Baccaurea motleyana), alongside other esters like methyl 2-hydroxy-3-methylbutanoate and methyl 2-hydroxy-4-methylpentanoate []. Its presence has also been detected in other fruits like duku and langsat (both varieties of Lansium domesticum) although these fruits are dominated by sesquiterpene hydrocarbons [].

Q2: Does the stereochemistry of this compound influence its odor profile?

A: Yes, the stereochemistry plays a crucial role in the odor characteristics of this compound. Research indicates that different stereoisomers of this compound exhibit distinct odor profiles. While all diastereomers possess a walnut-like aroma, their intensity and specific nuances differ []. For example, the (R,S)- and the (S,S)-isomers were identified in pink guava, contributing to its fruity aroma, while the (S,R)- and (R,R)-isomers were absent []. This highlights the importance of stereoselective synthesis when targeting specific aroma profiles.

Q3: How does the odor potency of this compound compare to its structural analogs?

A: Comparing the odor potency of various esters, including this compound and its analogs, reveals intriguing structure-odor relationships. For example, Ethyl 3-methyl-2-oxopentanoate (3), a structurally related compound, possesses a more potent and desirable fresh walnut, fruity odor compared to many of the tested 2-hydroxy-3-methylpentanoates []. This suggests that subtle structural modifications can significantly impact the odor threshold and perceived quality. Further research into structure-activity relationships could guide the development of novel fragrance compounds with improved olfactory properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.